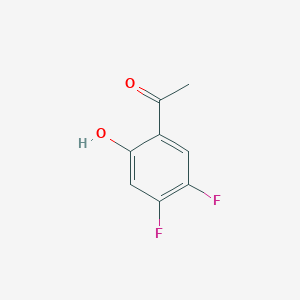

1-(4,5-Difluoro-2-hydroxyphenyl)ethanone

描述

Structure

3D Structure

属性

IUPAC Name |

1-(4,5-difluoro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4(11)5-2-6(9)7(10)3-8(5)12/h2-3,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKVRWTWQPDLHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Fluorinated Aromatic Ketones Research

Fluorinated aromatic ketones represent a critical class of compounds in modern chemical research, primarily due to the profound effects that fluorine substitution can have on the physicochemical and biological properties of molecules. The introduction of fluorine atoms can alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. bohrium.com This has led to the inclusion of fluorine in over 20% of all pharmaceuticals. nih.gov

The study of fluorinated acetophenones, a subset of fluorinated aromatic ketones, is particularly relevant. These compounds serve as versatile intermediates in the synthesis of more complex molecules, including various pharmaceuticals. researchgate.net For instance, derivatives of hydroxyacetophenones are precursors to chalcones, chromones, and flavonoids, many of which exhibit significant biological activity. researchgate.net The presence of fluorine on the aromatic ring, as seen in 1-(4,5-Difluoro-2-hydroxyphenyl)ethanone, is a key area of investigation for enhancing the therapeutic potential of these classes of compounds.

Overview of Structural Features and Reactivity Principles

The structure of 1-(4,5-Difluoro-2-hydroxyphenyl)ethanone is characterized by an acetophenone (B1666503) core with two fluorine atoms and a hydroxyl group on the phenyl ring. The relative positions of these substituents are crucial in determining the molecule's reactivity and conformational preferences.

Structural Data of Related Hydroxyacetophenone Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-(3-Fluoro-4-hydroxyphenyl)ethanone | C₈H₇FO₂ | 154.14 | 127 |

| 2'-Hydroxyacetophenone (B8834) | C₈H₈O₂ | 136.15 | 4-6 |

| 1-(5-Chloro-2-hydroxyphenyl)ethanone | C₈H₇ClO₂ | 170.59 | 54-56 |

This table presents data for structurally related compounds to provide context for the properties of this compound. researchgate.net

The ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group. This interaction influences the planarity and conformational preference of the molecule. In 2'-fluoro-substituted acetophenones, a preference for the s-trans conformation, where the fluorine and carbonyl group are anti-periplanar, has been observed, which is thought to minimize dipole-dipole repulsion. nih.gov

The reactivity of this compound is governed by its functional groups: the ketone, the hydroxylated and fluorinated aromatic ring.

Ketone Reactivity: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of transformations such as reductions, condensations, and the formation of imines and enamines. The electron-withdrawing nature of the fluorine atoms can enhance the electrophilicity of the carbonyl carbon.

Aromatic Ring Reactivity: The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the fluorine atoms are deactivating yet ortho-, para-directing. The interplay of these substituents dictates the regioselectivity of further functionalization of the aromatic ring.

Hydroxyl Group Reactivity: The phenolic hydroxyl group can be alkylated, acylated, or used in cyclization reactions to form heterocyclic structures like chromones. nih.gov

Historical Development and Current Research Trajectories in Organic Synthesis

Strategies for Carbon-Carbon Bond Formation

The introduction of the acetyl group onto the difluorophenolic backbone is a critical step in the synthesis of this compound. Several classical and modern organic reactions can be employed for this purpose, each with its own advantages and limitations.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation and its intramolecular variant, the Fries rearrangement, represent fundamental methods for the synthesis of aryl ketones.

A plausible and direct route to this compound is the Fries rearrangement of 3,4-difluorophenyl acetate. This reaction involves the migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid. wikipedia.orgresearchgate.netbyjus.com The reaction is known to be ortho and para selective, with the regioselectivity being influenced by reaction conditions such as temperature and solvent. wikipedia.orgbyjus.com Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer. wikipedia.orgbyjus.com For the synthesis of this compound, the desired product is the result of ortho-acylation.

The mechanism of the Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate via coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. researchgate.netbyjus.com This electrophilic acylium ion then attacks the aromatic ring.

| Starting Material | Reaction | Key Conditions | Products |

|---|---|---|---|

| 3,4-Difluorophenyl acetate | Fries Rearrangement | Lewis Acid (e.g., AlCl₃), Heat | This compound (ortho) and 1-(2,3-Difluoro-4-hydroxyphenyl)ethanone (para) |

A related approach is the direct Friedel-Crafts acylation of 3,4-difluorophenol (B1294555). However, phenols can undergo O-acylation in competition with the desired C-acylation under standard Friedel-Crafts conditions. wikipedia.org To circumvent this, a stronger Lewis acid or modified catalysts might be required to favor the C-acylation pathway. A study on the direct ortho-acylation of phenols and naphthols utilized a modified ZnCl₂ on Al₂O₃ catalyst under solvent-free microwave conditions to achieve high regioselectivity. rsc.org

Directed Ortho-Metalation and Related Techniques

Directed ortho-metalation (DoM) provides a powerful and highly regioselective method for the functionalization of aromatic rings. wikipedia.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.

For the synthesis of this compound, a protected derivative of 3,4-difluorophenol would be required. The hydroxyl group itself can act as a directing group, but its acidity necessitates the use of excess strong base. A more common approach is to protect the hydroxyl group with a suitable DMG. The choice of the protecting group is crucial as it must direct the lithiation to the desired position and be readily removable.

Once the ortho-lithiated species is formed, it can be quenched with an appropriate acetylating agent, such as acetyl chloride or N,N-dimethylacetamide, to introduce the acetyl group.

| Starting Material | Reaction Sequence | Key Reagents | Intermediate | Final Product |

|---|

| Protected 3,4-difluorophenol | 1. Directed ortho-metalation 2. Acylation 3. Deprotection | 1. n-BuLi or s-BuLi 2. Acetylating agent 3. Deprotecting agent | ortho-Lithiated protected 3,4-difluorophenol | this compound |

Advanced Cross-Coupling Reactions for Aryl Ketone Synthesis

Modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a versatile and functional group tolerant approach to the synthesis of aryl ketones. This methodology would involve the coupling of a suitably functionalized 4,5-difluoro-2-hydroxyphenyl derivative with an acetylating agent.

A potential route involves the synthesis of 4,5-difluoro-2-methoxyphenylboronic acid, which could then be coupled with an acetyl equivalent under palladium catalysis. Subsequent demethylation of the resulting 4,5-difluoro-2-methoxyacetophenone would yield the target compound. The Suzuki-Miyaura coupling of arylboronic acids with acyl chlorides or other activated acyl species is a well-established method for ketone synthesis. nih.gov

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product |

|---|---|---|---|

| 4,5-Difluoro-2-methoxyphenylboronic acid | Acetyl chloride | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4,5-Difluoro-2-methoxyacetophenone |

Fluorination and Hydroxylation Strategies

While starting from 3,4-difluorophenol is a direct approach, alternative synthetic strategies could involve the introduction of the fluorine and hydroxyl groups at different stages of the synthesis.

Regioselective Fluorination Methods

The regioselective introduction of fluorine atoms onto an aromatic ring is a significant challenge in organic synthesis. numberanalytics.comnih.gov If one were to start from a monofluoro- or non-fluorinated precursor, a regioselective fluorination step would be necessary. For instance, the fluorination of a 2-hydroxy-4-fluoroacetophenone derivative could potentially lead to the desired 4,5-difluoro substitution pattern. However, controlling the regioselectivity of electrophilic fluorination on an activated phenol (B47542) ring system can be difficult and may lead to mixtures of isomers.

Introduction of Hydroxyl Functionality

Another synthetic possibility involves the introduction of the hydroxyl group at a later stage. This could be achieved through the hydroxylation of a 4,5-difluoroacetophenone derivative. One method for such a transformation is the Baeyer-Villiger oxidation of the ketone to the corresponding phenyl acetate, followed by hydrolysis. However, this would regenerate the starting material problem of acylating a phenol. A more direct hydroxylation might be achieved through directed ortho-metalation of 4,5-difluoroacetophenone (if a suitable directing group is present or can be installed) followed by reaction with an oxygen source. Enzymatic hydroxylation could also be a potential route, as demonstrated by the hydroxylation of tetrafluoro-4-hydroxybenzoate by p-hydroxybenzoate hydroxylase, although this is a highly specialized method. nih.gov

Green Chemistry Approaches in Synthesis

The synthesis of hydroxyaryl ketones, including this compound, is often achieved via the Fries rearrangement of the corresponding aryl ester. Traditional methods frequently employ stoichiometric amounts of Lewis acids like aluminum chloride, which are effective but generate significant volumes of hazardous aqueous waste during workup. jocpr.com In alignment with the principles of green chemistry, recent research has focused on developing more environmentally benign alternatives.

One prominent green approach involves the use of solid acid catalysts or solvent-free reaction conditions. For instance, the Fries rearrangement has been optimized using eco-friendly catalysts such as p-toluenesulfonic acid (PTSA) under solvent-free conditions. jocpr.comjocpr.comresearchgate.net PTSA is a strong, biodegradable, and easy-to-handle solid acid that can provide high conversion rates and selectivity, while minimizing corrosive and toxic waste streams associated with conventional Lewis acids. jocpr.comresearchgate.net Another green methodology is mechanochemical synthesis, where reactions are conducted in a ball mill, often with minimal or no solvent (liquid-assisted grinding). chemrxiv.org This technique has been successfully applied to the Claisen-Schmidt condensation for preparing chalcones, a class of derivatives synthesized from acetophenones. mdpi.com Such solvent-free methods not only reduce environmental impact but can also lead to higher yields and shorter reaction times. innovareacademics.inresearchgate.net Furthermore, biocatalytic methods, using engineered enzymes like monooxygenases or alcohol dehydrogenases, represent an emerging frontier for the sustainable production of hydroxyacetophenones. nih.govproquest.com

Chemo- and Regioselective Synthesis of Analogues

The synthesis of analogues of this compound requires precise control over reaction selectivity, specifically chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preferential formation of one constitutional isomer over another.

In a molecule like this compound, which contains a ketone, a hydroxyl group, and an activated aromatic ring, chemoselective reactions are crucial. For example, the selective hydrodeoxygenation of the ketone group in hydroxyacetophenone derivatives has been achieved using bimetallic iron-ruthenium nanoparticles, yielding valuable ethylphenol products without affecting the phenolic hydroxyl group. researchgate.netresearchgate.net

Regioselectivity is critical when modifying the aromatic ring. The existing hydroxyl and fluorine substituents direct the position of incoming electrophiles during reactions like nitration or halogenation. For instance, a metal-free, highly regioselective oxidative arylation of fluorophenols has been developed, where the position of the fluorine atom directs the incoming aryl group to a specific location, yielding arylated quinone products. nih.gov Similarly, acid-catalyzed hydrodifluoroalkylation of alkenes can produce α-difluoroalkylated ketones with high regioselectivity, governed by the formation of the most stable carbocation intermediate (Markovnikov's rule). nih.gov Such predictable control is essential for building a library of structurally diverse analogues with well-defined substitution patterns.

Synthesis of Derivatives via Aldol (B89426) and Claisen Condensations

One of the most versatile methods for creating derivatives of this compound is through condensation reactions involving its activated methyl ketone group. The Claisen-Schmidt condensation, a type of base-catalyzed aldol condensation, is particularly effective for this purpose. researchgate.netajrconline.orgscispace.com

In this reaction, the α-protons of the ketone are deprotonated by a base (e.g., NaOH, KOH) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration yields a chalcone (B49325), which is an α,β-unsaturated ketone derivative. researchgate.net The reaction is robust and can be performed with a wide variety of substituted benzaldehydes, allowing for the synthesis of a large library of chalcone derivatives from the parent this compound. mdpi.com These chalcones are themselves important synthetic intermediates for various heterocyclic compounds, including flavanones. innovareacademics.inajrconline.org

The general scheme for the Claisen-Schmidt condensation is as follows: this compound + Substituted Benzaldehyde (B42025) → (in presence of base) → Chalcone Derivative + H₂O

Table 1: Potential Chalcone Derivatives from Claisen-Schmidt Condensation

| Reactant A | Reactant B (Aromatic Aldehyde) | Resulting Chalcone Derivative |

|---|---|---|

| This compound | Benzaldehyde | 1-(4,5-Difluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one |

| This compound | 4-Methoxybenzaldehyde | 1-(4,5-Difluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| This compound | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-1-(4,5-difluoro-2-hydroxyphenyl)prop-2-en-1-one |

| This compound | 3-Nitrobenzaldehyde | 1-(4,5-Difluoro-2-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one |

Williamson Ether Synthesis Approaches to Phenolic Derivatives

The Williamson ether synthesis is a classic and highly reliable method for converting alcohols into ethers, and it is readily applied to the phenolic hydroxyl group of this compound. tcichemicals.comwikipedia.org This reaction proceeds via an SN2 mechanism and involves two main steps. youtube.commasterorganicchemistry.com

First, the phenolic proton is removed by a suitable base to form a phenoxide ion. Due to the acidity of phenols, relatively mild bases like potassium carbonate (K₂CO₃) can be used, although stronger bases such as sodium hydride (NaH) are also common. researchgate.net The resulting phenoxide is a potent nucleophile. In the second step, this nucleophile attacks an alkyl halide (or another substrate with a good leaving group, like a tosylate), displacing the halide and forming a new carbon-oxygen bond, which creates the ether. masterorganicchemistry.com

The general scheme is: this compound + Base → 4,5-Difluoro-2-acetylphenoxide 4,5-Difluoro-2-acetylphenoxide + Alkyl Halide → 1-(2-Alkoxy-4,5-difluorophenyl)ethanone + Halide Salt

This method is exceptionally versatile, as a wide array of alkyl halides can be used to introduce different alkyl groups onto the phenolic oxygen, thereby generating a diverse set of ether derivatives. For the SN2 reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

Table 2: Potential Phenolic Ether Derivatives from Williamson Ether Synthesis

| Reactant A | Alkylating Agent (Alkyl Halide) | Resulting Ether Derivative |

|---|---|---|

| This compound | Methyl iodide (CH₃I) | 1-(4,5-Difluoro-2-methoxyphenyl)ethanone |

| This compound | Ethyl bromide (C₂H₅Br) | 1-(2-Ethoxy-4,5-difluorophenyl)ethanone |

| This compound | Propyl iodide (C₃H₇I) | 1-(4,5-Difluoro-2-propoxyphenyl)ethanone |

| This compound | Benzyl bromide (C₇H₇Br) | 1-(2-(Benzyloxy)-4,5-difluorophenyl)ethanone |

Reactions at the Ketone Functionality

The ketone group, with its electrophilic carbonyl carbon and adjacent α-protons, is a hub for a variety of chemical transformations.

The carbonyl group of this compound can be reduced to a secondary alcohol. This transformation is commonly achieved using hydride reducing agents or through catalytic hydrogenation.

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of aldehydes and ketones to their corresponding alcohols. libretexts.orglibretexts.org These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. libretexts.orglibretexts.org For this compound, this would result in the formation of 1-(4,5-difluoro-2-hydroxyphenyl)ethanol. NaBH₄ is a milder reagent and can be used in alcoholic or aqueous solvents, while the more reactive LiAlH₄ typically requires anhydrous conditions, such as in diethyl ether. libretexts.orgpharmaguideline.com The reaction proceeds via a nucleophilic addition of the hydride to the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield the alcohol. libretexts.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as platinum (Pt), palladium (Pd), or ruthenium (Ru). pharmaguideline.comrsc.orgresearchgate.net Catalytic hydrogenation can reduce the carbonyl group, although sometimes the aromatic ring can also be reduced under harsh conditions. However, selective reduction of the ketone is possible. For instance, bimetallic iron-ruthenium nanoparticles have been shown to be highly active and selective for the hydrodeoxygenation of hydroxyacetophenone derivatives to the corresponding ethylphenols, where the carbonyl is fully reduced to a methylene (B1212753) group (CH₂) without affecting the aromatic ring. rsc.orgresearchgate.netrsc.org This process opens a pathway to valuable substituted ethylphenols from readily available hydroxyacetophenone substrates. rsc.orgrsc.org

Table 1: Common Reduction Reactions of 2'-Hydroxyacetophenone (B8834) Analogs

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Hydride Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | libretexts.org |

| Catalytic Hydrodeoxygenation | Fe₂₅Ru₇₅@SILP, H₂ | Ethylphenol | rsc.orgresearchgate.net |

The polarized carbon-oxygen double bond of the ketone makes the carbonyl carbon an excellent electrophile for nucleophilic attack. masterorganicchemistry.comlibretexts.org This reaction changes the hybridization of the carbon from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the ketone would produce a tertiary alcohol. For example, reacting this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would, after acidic workup, yield 2-(4,5-difluoro-2-hydroxyphenyl)propan-2-ol. The reaction of Grignard reagents with substituted 2'-halogenoacetophenones has been shown to initially attack the carbonyl group. rsc.org

Reformatsky Reaction: This reaction involves the use of an α-halo ester and zinc metal to form an organozinc reagent, which then adds to the ketone. wikipedia.orglibretexts.orgnrochemistry.com For this compound, reaction with ethyl bromoacetate (B1195939) and zinc would generate a β-hydroxy ester. wikipedia.orgnumberanalytics.com Reformatsky enolates are less reactive than Grignard reagents, which prevents side reactions like addition to the ester group. wikipedia.orglibretexts.org

Aldol Condensation: As a ketone with α-hydrogens, this compound can undergo a base-catalyzed self-condensation, though this is often less favorable for ketones than for aldehydes. More common is a "crossed" or Claisen-Schmidt aldol condensation, where it reacts with an aldehyde that lacks α-hydrogens, such as benzaldehyde. wikipedia.orgbyjus.comlibretexts.org In this reaction, a base would deprotonate the methyl group of the acetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde to form a β-hydroxy ketone. byjus.commasterorganicchemistry.com Subsequent heating can lead to dehydration, yielding a conjugated α,β-unsaturated ketone, known as a chalcone. libretexts.org

Claisen Condensation: The Claisen condensation typically involves the reaction between two ester molecules. masterorganicchemistry.comlibretexts.orgpressbooks.pub However, a variation can occur where the enolate of a ketone reacts with an ester. In the case of this compound, its enolate could potentially react with an ester like diethyl carbonate in a base-catalyzed reaction to form a β-keto ester. For a mixed Claisen condensation to be efficient, one of the reaction partners should not have enolizable α-hydrogens to prevent a mixture of products. masterorganicchemistry.comorganic-chemistry.org

Reactions Involving the Phenolic Hydroxyl Group

The acidic proton and the nucleophilic oxygen of the phenolic hydroxyl group are key to another set of reactions for this molecule.

O-Alkylation: The phenolic hydroxyl group can be readily alkylated. This Williamson ether synthesis typically involves deprotonating the phenol with a base to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. A study on the regioselective alkylation of 2,4-dihydroxyacetophenone, a close analog, demonstrated that the more acidic 4-hydroxyl group is selectively alkylated over the 2-hydroxyl group, which is intramolecularly hydrogen-bonded to the carbonyl oxygen. nih.gov For this compound, alkylation would likely require a stronger base to deprotonate the chelated 2-hydroxyl group. Cesium bicarbonate (CsHCO₃) has been shown to be an effective base for the regioselective O-alkylation of 2,4-dihydroxyacetophenones, yielding 4-alkoxy-2-hydroxyacetophenones in high yields. nih.gov Phase-transfer catalysis has also been employed for the etherification of 2'-hydroxyacetophenone. researchgate.net

O-Acylation: The phenolic group can be acylated to form an ester using acylating agents like acyl chlorides or acid anhydrides. organic-chemistry.orgmdpi.com This reaction is often carried out in the presence of a base to neutralize the HCl byproduct. Alternatively, chemoselective O-acylation can be achieved under strongly acidic conditions, such as in trifluoroacetic acid (CF₃CO₂H). nih.gov In this medium, the amine functionalities of amino acids are protonated, allowing the hydroxyl group to be selectively acylated. nih.gov A similar principle would apply to this compound, where the acidic medium would activate the acylating agent while the phenolic oxygen acts as the nucleophile.

Table 2: O-Substitution Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| O-Alkylation | Alkyl halide, Base (e.g., CsHCO₃) | Alkoxyacetophenone | Forms an ether linkage | nih.gov |

| O-Acylation | Acyl chloride or Anhydride, Base or Acid | Aryl ester | Forms an ester linkage | organic-chemistry.orgnih.gov |

The presence of the hydroxyl group ortho to the acetyl group in this compound creates a bidentate ligand site capable of forming stable coordination complexes with various metal ions. researchgate.netnih.gov The phenolic proton can be displaced by a metal ion, and the carbonyl oxygen can coordinate to the same metal center, forming a stable six-membered chelate ring.

Schiff bases derived from 2-hydroxyacetophenone (B1195853) are well-known for their ability to form metal chelates. nih.gov For example, N-(2-hydroxy acetophenone)glycinate forms complexes with metals like copper, iron, and zinc. nih.gov This inherent chelating ability is a characteristic feature of the 2-hydroxyacetophenone scaffold itself. This property is significant in the development of metal-based catalysts and compounds with specific biological activities. researchgate.netnih.gov

Oxidation Pathways of Phenols

The phenolic hydroxyl group in this compound is susceptible to oxidation, a reaction characteristic of phenols. The specific pathway and products are highly dependent on the oxidant and reaction conditions. Generally, the oxidation of phenols can proceed via one-electron or two-electron pathways.

In a one-electron oxidation, a phenoxy radical is formed. This highly reactive intermediate can then undergo several subsequent reactions, including dimerization or polymerization. For this compound, this could lead to the formation of complex polyphenolic structures.

A two-electron oxidation, often favored by stronger oxidizing agents, typically leads to the formation of quinone-type structures. In the case of this compound, oxidation could potentially yield a corresponding ortho-benzoquinone. The electrochemical oxidation of similar phenolic compounds has been shown to produce quinones. nih.gov For instance, the electrochemical oxidation of phenol itself can yield both para-benzoquinone and ortho-benzoquinone. nih.gov The presence of the electron-withdrawing acetyl and fluoro groups on the ring would influence the oxidation potential.

Research on the oxidation of other hydroxyacetophenone derivatives has shown that the reaction can be directed to achieve specific outcomes. For example, manganese-catalyzed oxidation of 1-phenyl-1,2-ethanediol (B126754) yields 2-hydroxyacetophenone. researchgate.net While this is the reverse of a reduction, it highlights the redox activity at the positions relevant to the target molecule.

Electrophilic and Nucleophilic Aromatic Substitution on the Difluorinated Phenyl Ring

The aromatic ring of this compound is subject to both electrophilic and nucleophilic substitution, with the outcome dictated by the nature of the attacking species and the directing effects of the existing substituents.

Site Selectivity Considerations

Electrophilic Aromatic Substitution (EAS): The regioselectivity of EAS is determined by the combined electronic effects of the hydroxyl, acetyl, and fluorine substituents.

Hydroxyl (-OH) group: A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

Acetyl (-COCH₃) group: A moderately deactivating, meta-directing group because it withdraws electron density from the ring through both inductive and resonance effects. organicchemistrytutor.com

Fluorine (-F) atoms: These are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because of their ability to donate electron density through resonance. youtube.com

In this compound, the powerful ortho, para-directing influence of the hydroxyl group is the dominant factor. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the hydroxyl group. The position para to the hydroxyl (C5) is already substituted with a fluorine atom. The two ortho positions are C1 (substituted with the acetyl group) and C3. Given that the C1 position is already occupied, electrophilic attack is most likely to occur at the C3 position. The deactivating nature of the acetyl and fluoro groups means that forcing conditions may be required for these reactions to proceed.

Nucleophilic Aromatic Substitution (SNAr): This reaction requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. byjus.com In this compound, the acetyl group, being electron-withdrawing, activates the ring for SNAr. The fluorine atoms serve as excellent leaving groups in SNAr reactions. libretexts.org In fact, fluorine is often more reactive than other halogens in this context because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. libretexts.orgstackexchange.com

The electron-withdrawing acetyl group activates the ortho and para positions for nucleophilic attack. libretexts.orgyoutube.com In this molecule, the fluorine at C4 is ortho to the acetyl group, and the fluorine at C5 is meta. Therefore, the fluorine atom at the C4 position is significantly more activated and would be preferentially substituted by a nucleophile. Studies on similar molecules like 4,5-difluoro-1,2-dinitrobenzene show that the fluorine atoms are readily displaced by nucleophiles. nih.gov

Mechanistic Aspects of Aromatic Substitution

Electrophilic Aromatic Substitution (EAS): The mechanism of EAS involves a two-step process. First, the electrophile attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. msu.edu The stability of this intermediate is enhanced by electron-donating groups. In the second step, a proton is lost from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. msu.edu The stability of the possible sigma complexes for attack at different positions determines the regioselectivity. For this compound, attack at the C3 position allows for resonance stabilization involving the lone pairs of the hydroxyl group, favoring this outcome.

Nucleophilic Aromatic Substitution (SNAr): The most common mechanism for SNAr is the addition-elimination pathway. byjus.com This process also involves two steps. Initially, the nucleophile attacks the carbon atom bearing the leaving group (one of the fluorine atoms), forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The negative charge in this intermediate is delocalized, and this delocalization is most effective when an electron-withdrawing group is positioned ortho or para to the site of attack. In the second, typically fast, step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com For this compound, nucleophilic attack at C4 creates a Meisenheimer complex where the negative charge is effectively stabilized by the adjacent acetyl group.

Cyclization and Rearrangement Reactions (e.g., Wolff Rearrangement)

The structure of this compound allows for various intramolecular cyclization and rearrangement reactions, often by first modifying one of the functional groups.

Cyclization Reactions: Intramolecular cyclization can occur between the phenolic hydroxyl group and a derivative of the ethanone (B97240) side chain. For example, if the methyl group of the ethanone side chain is first halogenated (see section 3.5), subsequent intramolecular nucleophilic substitution by the phenoxide (formed under basic conditions) can lead to the formation of a five-membered dihydrofuran ring fused to the benzene (B151609) ring. Similar intramolecular cyclizations are known for related phenolic compounds. ias.ac.in

Wolff Rearrangement: The Wolff rearrangement is a reaction that converts an α-diazoketone into a ketene, which can then be trapped by a nucleophile to form a carboxylic acid derivative. wikipedia.org This rearrangement can be induced thermally, photochemically, or with a metal catalyst like silver oxide. jk-sci.com

To subject this compound to a Wolff rearrangement, it must first be converted into the corresponding α-diazo ketone. This is typically achieved by reacting an activated carboxylic acid derivative (like an acid chloride) with diazomethane, a process known as the Arndt-Eistert reaction. wikipedia.org Alternatively, diazo transfer reactions can be used. organic-chemistry.org Once the α-diazo-1-(4,5-difluoro-2-hydroxyphenyl)ethanone is formed, it can undergo the Wolff rearrangement. The resulting ketene, upon reaction with water, would yield (4,5-difluoro-2-hydroxyphenyl)acetic acid. This represents a one-carbon homologation of the ethanone side chain. wikipedia.orgorganic-chemistry.org The reaction proceeds with retention of configuration at the migrating group's chiral center, though this is not applicable here. jk-sci.com

Functionalization of the Ethanone Side Chain

The ethanone side chain, consisting of a carbonyl group and an adjacent methyl group, offers multiple sites for chemical modification.

Reactions at the α-Carbon: The hydrogens on the methyl group are acidic (α-hydrogens) and can be removed by a base to form an enolate. This enolate is a key intermediate for various functionalization reactions.

α-Halogenation: In the presence of an acid or base and a halogen (Cl₂, Br₂, or I₂), the α-hydrogens can be substituted with halogen atoms. libretexts.orglibretexts.org Under acidic conditions, monohalogenation typically occurs. pressbooks.pub The resulting α-halo ketone is a versatile synthetic intermediate.

Haloform Reaction: In the presence of excess base and halogen, methyl ketones like this compound can undergo the haloform reaction. libretexts.org This involves the exhaustive halogenation of the methyl group, followed by cleavage of the resulting trihalomethyl group by a hydroxide (B78521) ion. libretexts.orgpressbooks.pub The products are a carboxylate (4,5-difluoro-2-hydroxybenzoate) and a haloform (e.g., chloroform, bromoform, or iodoform). The formation of iodoform, a yellow precipitate, is a classic test for methyl ketones. byjus.com

Reactions of the Carbonyl Group:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding 1-(4,5-difluoro-2-hydroxyphenyl)ethanol. More vigorous reduction methods, such as the Clemmensen or Wolff-Kishner reductions, can reduce the carbonyl group completely to a methylene (-CH₂-) group, affording 1-ethyl-4,5-difluoro-2-hydroxybenzene. Catalytic hydrodeoxygenation has also been shown to be effective for converting hydroxyacetophenones to the corresponding ethylphenols. rsc.org

Oxidation: While the primary oxidation site is the phenol, under specific conditions, the ethanone side chain could be oxidized. For instance, the Baeyer-Villiger oxidation, using a peroxy acid, would convert the ketone into an ester (4,5-difluoro-2-hydroxyphenyl acetate).

The diverse reactivity of the ethanone side chain provides numerous pathways for synthesizing a wide range of derivatives from this compound.

Interactive Data Table: Summary of Reactivity

| Reaction Type | Reagents/Conditions | Functional Group Involved | Potential Product(s) |

| Oxidation | Strong oxidants | Phenolic -OH | ortho-Benzoquinone derivative |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃/H₂SO₄) | Aromatic Ring | 3-Substituted-1-(4,5-difluoro-2-hydroxyphenyl)ethanone |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., NaOCH₃, R₂NH) | Aromatic Ring (C-F bond) | 1-(4-Substituted-5-fluoro-2-hydroxyphenyl)ethanone |

| Wolff Rearrangement | 1. Diazo transfer reagent 2. Heat, light, or Ag₂O | Ethanone Side Chain | (4,5-Difluoro-2-hydroxyphenyl)acetic acid (after trapping with H₂O) |

| α-Halogenation | Br₂ / Acetic Acid | Ethanone α-Carbon | 2-Bromo-1-(4,5-difluoro-2-hydroxyphenyl)ethanone |

| Haloform Reaction | I₂ / NaOH | Ethanone Side Chain | 4,5-Difluoro-2-hydroxybenzoic acid and Iodoform |

| Carbonyl Reduction | NaBH₄ | Carbonyl Group | 1-(4,5-Difluoro-2-hydroxyphenyl)ethanol |

| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | Carbonyl Group | 4,5-Difluoro-2-hydroxyphenyl acetate |

Advanced Spectroscopic and Crystallographic Characterization of 1 4,5 Difluoro 2 Hydroxyphenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-resolution 1D NMR spectra are crucial for the initial structural assessment of 1-(4,5-Difluoro-2-hydroxyphenyl)ethanone.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl group, and the hydroxyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine and acetyl groups, as well as the electron-donating effect of the hydroxyl group. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to appear significantly downfield. The aromatic carbons will show a range of chemical shifts influenced by the attached substituents (hydroxyl and fluorine atoms), with carbon-fluorine couplings further splitting these signals.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a direct method for observing the fluorine atoms. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at positions 4 and 5. The chemical shifts and the coupling between these two fluorine atoms (³JF-F) would be characteristic.

Predicted NMR Data Tables:

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| CH₃ | 2.6 | s | - |

| H-3 | 7.4 | d | JH3-F4 ≈ 8-10 |

| H-6 | 7.0 | d | JH6-F5 ≈ 8-10 |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ | 26 |

| C=O | 203 |

| C-1 | 118 (d, JC1-F) |

| C-2 | 160 (d, JC2-F) |

| C-3 | 115 (d, JC3-F) |

| C-4 | 150 (dd, JC4-F4, JC4-F5) |

| C-5 | 145 (dd, JC5-F5, JC5-F4) |

Table 3: Predicted ¹⁹F NMR Chemical Shifts

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| F-4 | -135 to -145 | d | JF4-F5 ≈ 20 |

2D NMR experiments are invaluable for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. researchgate.netsdsu.eduyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, COSY would primarily be used to confirm through-bond couplings between any vicinal aromatic protons, although in this highly substituted ring, such couplings are absent. Long-range COSY might show correlations between the methyl protons and the aromatic proton at C6.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This would definitively link the signals of H-3 and H-6 to their corresponding carbon atoms, C-3 and C-6, and the methyl protons to the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons. researchgate.net In this molecule, a NOESY experiment could show a correlation between the hydroxyl proton and the aromatic proton at H-3, as well as between the methyl protons and the aromatic proton at H-6, confirming their spatial relationship.

Dynamic NMR studies can provide insights into conformational changes and other dynamic processes within a molecule. For 2'-hydroxyacetophenones, intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen can lead to a preferred planar conformation. researchgate.net

Rotational Barriers: The rotation of the acetyl group around the C-C bond connecting it to the aromatic ring could be investigated using variable temperature NMR. The presence of the intramolecular hydrogen bond is expected to create a significant rotational barrier.

Tautomerism: While less likely for this specific compound under normal conditions, the potential for keto-enol tautomerism involving the acetyl group could be explored. Dynamic NMR would be a key tool to investigate the presence and kinetics of any such equilibrium.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry is essential for determining the precise molecular formula of this compound. By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For C₈H₆F₂O₂, the expected monoisotopic mass would be calculated and compared to the experimental value.

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion | Predicted Exact Mass |

|---|---|

| [M+H]⁺ | 173.0408 |

| [M+Na]⁺ | 195.0227 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. This provides detailed structural information by revealing characteristic fragmentation patterns. The fragmentation of this compound in MS/MS would likely proceed through several key pathways.

A primary fragmentation would be the loss of the methyl group (•CH₃) from the molecular ion, leading to a stable acylium ion. Subsequent fragmentation could involve the loss of carbon monoxide (CO). The presence of the difluorinated phenyl ring would also lead to characteristic fragmentation patterns, including losses of HF or C₂HF. Analyzing these fragmentation pathways helps to confirm the connectivity of the molecule.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(5-Fluoro-2-hydroxyphenyl)ethanone |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the molecular structure, including the strength and nature of hydrogen bonds. For this compound, the spectra are expected to be dominated by vibrations of the acetyl group, the hydroxyl group, the fluorinated benzene (B151609) ring, and the strong intramolecular hydrogen bond connecting the former two.

The infrared (IR) and Raman spectra of this compound would display characteristic bands corresponding to its constituent functional groups. The precise positions of these bands are influenced by electronic effects of the fluorine substituents and the intramolecular hydrogen bond.

C=O Stretching (νC=O): In simple ketones, this band appears around 1715 cm⁻¹. However, in 2'-hydroxyacetophenones, the strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen significantly weakens the C=O double bond, causing a substantial red shift (lowering of frequency). For 2'-hydroxyacetophenone (B8834), this band is observed around 1645-1650 cm⁻¹. ijrte.org For this compound, a similar band in the region of 1640-1660 cm⁻¹ is anticipated. The electron-withdrawing nature of the two fluorine atoms might slightly counteract the effect of the hydrogen bond, potentially shifting the frequency to the higher end of this range compared to the non-fluorinated analog.

O-H Stretching (νO-H): A free phenolic O-H stretch typically appears as a sharp band around 3600 cm⁻¹. Due to the strong intramolecular hydrogen bonding in this molecule, this vibration is expected to be observed as a very broad and low-intensity band in the 2800-3400 cm⁻¹ region of the IR spectrum, which can sometimes be obscured by C-H stretching bands. researchgate.net

C-F Stretching (νC-F): The carbon-fluorine stretching vibrations are typically strong in the IR spectrum and appear in the region of 1100-1250 cm⁻¹ . The presence of two C-F bonds would likely result in multiple bands in this region corresponding to symmetric and asymmetric stretching modes.

Aromatic C=C Stretching: The vibrations of the benzene ring are expected to appear in their characteristic regions, typically between 1400-1620 cm⁻¹ .

Methyl Group Vibrations: The asymmetric and symmetric C-H stretching vibrations of the methyl group are expected around 2925 cm⁻¹ and 2870 cm⁻¹ , respectively. The deformation modes for the methyl group would appear at lower frequencies.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table is generated based on data from analogous compounds.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| Hydroxyl (O-H) | Stretching | 2800 - 3400 | Broad, weak to medium | Significantly broadened and red-shifted due to strong intramolecular H-bond. |

| Carbonyl (C=O) | Stretching | 1640 - 1660 | Strong | Red-shifted due to intramolecular H-bond. |

| Aromatic Ring | C=C Stretching | 1400 - 1620 | Medium to Strong | Multiple bands expected. |

| Carbon-Fluorine | C-F Stretching | 1100 - 1250 | Strong | Multiple bands due to two fluorine atoms. |

| Methyl (CH₃) | C-H Stretching | 2870 - 2980 | Medium |

The defining structural feature of this compound is the strong intramolecular hydrogen bond that forms a stable six-membered pseudo-ring (chelate ring). mdpi.comacs.org This interaction is the most significant factor influencing its vibrational spectrum.

Intramolecular O-H···O=C Bond: The existence and strength of this bond are directly evidenced in the IR spectrum by the aforementioned large red shift of the ν(C=O) band and the disappearance of the sharp, free ν(O-H) band in favor of a broad, low-frequency absorption. nih.gov This intramolecular bond is significantly stronger than typical intermolecular hydrogen bonds found in phenols or ketones. Studies on similar molecules show this bond is a dominant factor in determining the molecular conformation. mdpi.comunibo.it

Other Intermolecular Interactions: While the intramolecular hydrogen bond is dominant, weaker intermolecular forces are expected to govern the packing in the solid state. These could include weak C-H···O or C-H···F hydrogen bonds and π-π stacking interactions between the aromatic rings. rsc.org The presence of fluorine, a weak hydrogen bond acceptor, could lead to C-H···F interactions, further influencing the crystal packing arrangement. rsc.org However, these interactions are much weaker and their spectroscopic signatures are more subtle and difficult to discern compared to the primary intramolecular hydrogen bond.

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides insights into the conjugated π-system and the electronic transitions within the molecule. The chromophore in this compound comprises the carbonyl group conjugated with the difluoro-hydroxyphenyl ring system.

The UV-Vis absorption spectrum of this compound is expected to show absorptions arising from π→π* and n→π* transitions.

π→π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For 2'-hydroxyacetophenone, strong absorption bands are observed around 250 nm and 325 nm. researchgate.net It is expected that this compound will exhibit two primary π→π* absorption bands in similar regions, likely between 250-270 nm and 320-340 nm .

n→π Transitions:* This transition involves the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. These transitions are characteristically weak (low molar absorptivity) and can be observed as a shoulder on the longer-wavelength π→π* band. researchgate.netnih.gov For the title compound, this transition would be expected in the 360-400 nm region, though it may be obscured by the more intense π→π* band.

The fluorine substituents, being electron-withdrawing, are expected to cause a slight shift in the absorption maxima (a hypsochromic or blue shift) compared to the non-fluorinated parent compound by lowering the energy of the molecular orbitals. umons.ac.be

Fluorescence for simple 2'-hydroxyacetophenone derivatives is often reported to be very weak or negligible at room temperature in solution, as non-radiative decay pathways, such as intersystem crossing, are highly efficient. nih.govresearchgate.net

Table 2: Predicted Electronic Absorption Data for this compound This table is generated based on data from analogous compounds.

| Transition Type | Predicted λ_max (nm) | Relative Intensity (ε) | Chromophore |

| π→π | ~250-270 | High | Phenyl Ring / Carbonyl |

| π→π | ~320-340 | Medium-High | Phenyl Ring / Carbonyl |

| n→π* | ~360-400 | Low | Carbonyl |

The position of UV-Vis absorption maxima can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

n→π Transitions:* These transitions typically exhibit a hypsochromic shift (blue shift, to shorter wavelength) as solvent polarity increases. This is because polar solvents, particularly protic ones capable of hydrogen bonding, stabilize the non-bonding electrons on the carbonyl oxygen in the ground state more than the excited state, thus increasing the energy gap for the transition. nih.gov

π→π Transitions:* These transitions generally show a bathochromic shift (red shift, to longer wavelength) with increasing solvent polarity. The π* excited state is typically more polar than the π ground state and is therefore stabilized to a greater extent by polar solvents, which reduces the energy of the transition.

Therefore, when recording the UV-Vis spectrum of this compound in solvents of varying polarity (e.g., from hexane (B92381) to ethanol (B145695) to water), one would expect to see the weaker n→π* band shift to the blue and the stronger π→π* bands shift to the red.

X-ray Crystallography

As of this writing, a search of crystallographic databases reveals no publicly available single-crystal X-ray diffraction structure for this compound. However, the molecular structure and crystal packing can be reliably predicted from the numerous studies conducted on closely related 2'-hydroxyacetophenone derivatives. rsc.orgnih.gov

It is expected that the molecule would be nearly planar. This planarity is enforced by the conjugated π-system and, most significantly, by the strong intramolecular O-H···O hydrogen bond, which locks the acetyl group in a syn conformation relative to the hydroxyl group. This forms a stable six-membered ring, a defining characteristic of this class of compounds. mdpi.comunibo.it

In the solid state, these planar molecules would likely pack via a combination of weak intermolecular forces. These could include π-π stacking of the aromatic rings and weak C-H···O or C-H···F hydrogen bonds, creating a well-ordered three-dimensional lattice. rsc.orgnih.gov

Table 3: Predicted Key Crystallographic Parameters for this compound This table is generated based on expected values from analogous structures.

| Parameter | Description | Predicted Value / Feature |

| Molecular Geometry | Overall shape | Near-planar |

| Intramolecular H-bond | O-H···O distance | ~1.8 - 2.0 Å |

| O-H···O angle | ~140 - 150° | |

| C=O···H-O pseudo-ring | 6-membered ring | |

| Crystal Packing | Dominant Intermolecular Forces | π-π stacking, weak C-H···O/F bonds |

Determination of Solid-State Molecular Conformation and Packing

The solid-state conformation of this compound is anticipated to be largely planar. This planarity is primarily dictated by the formation of a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen of the acetyl group, a feature consistently observed in related structures like 4'-fluoro-2'-hydroxyacetophenone (B74785). This interaction creates a stable six-membered pseudo-aromatic ring.

Studies on various 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown a strong preference for the s-trans conformation, where the acetyl group's methyl substituent is oriented away from the fluorine atom on the phenyl ring. This preference is driven by the minimization of steric hindrance and electrostatic repulsion between the polar fluorine and oxygen atoms. Therefore, it is highly probable that this compound also adopts this planar, s-trans conformation in the solid state.

The crystal packing is expected to be influenced by a combination of weak intermolecular forces. In the absence of strong hydrogen bond donors other than the hydroxyl group (which is engaged intramolecularly), the packing will likely be governed by C-H···O interactions and potential halogen bonding involving the fluorine atoms. In analogous structures, such as those of other substituted acetophenones, molecules often arrange in layers or herringbone motifs to maximize van der Waals forces and weak hydrogen bonding, leading to a densely packed structure. For instance, in crystals of 4'-fluoro-2'-hydroxyacetophenone, discrete molecules are the fundamental unit of the structure. chemicalbook.comdocumentsdelivered.com

Table 1: Expected Crystallographic Parameters for this compound (based on analogous compounds)

| Parameter | Expected Value/System | Rationale/Comparison |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for substituted acetophenones like 4'-fluoro-2'-hydroxyacetophenone (Monoclinic, P21/n). chemicalbook.comdocumentsdelivered.com |

Analysis of Intramolecular O-H···O Hydrogen Bonding

A defining structural feature of this compound is the strong intramolecular O-H···O hydrogen bond. This bond forms a pseudo-six-membered ring, significantly influencing the molecule's geometry and chemical properties. This type of hydrogen bond is well-documented in a vast array of ortho-hydroxyacetophenone derivatives. fishersci.casigmaaldrich.com

In the crystal structure of 4'-fluoro-2'-hydroxyacetophenone, the analogous intramolecular hydrogen bond has a measured O···O distance of 2.554(2) Å and an O-H···O angle of 154(2)°. chemicalbook.comdocumentsdelivered.com It is expected that the corresponding hydrogen bond in this compound will have very similar geometric parameters. The presence of two electron-withdrawing fluorine atoms on the phenyl ring is not expected to dramatically alter the geometry of this strong, resonance-assisted hydrogen bond. This interaction is a key factor in the stabilization of the planar conformation of the molecule.

Table 2: Typical Intramolecular O-H···O Hydrogen Bond Geometry in Analogous Acetophenones

| Compound | D-H···A | d(D···A) [Å] | ∠(DHA) [°] | Reference |

|---|---|---|---|---|

| 4'-Fluoro-2'-hydroxyacetophenone | O-H···O | 2.554 (2) | 154 (2) | chemicalbook.comdocumentsdelivered.com |

| 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone | O-H···O | - | - | |

| 1-(5-Acetyl-2-hydroxyphenyl)ethanone | O-H···O | 2.524 (15) | 147.3 | sigmaaldrich.com |

D = Donor atom (Oxygen of hydroxyl); A = Acceptor atom (Oxygen of carbonyl)

Analysis of Intermolecular C-H···O and Halogen Bonding Interactions

In the solid state, the crystal structure of this compound will be stabilized by a network of weak intermolecular interactions. Given that the primary hydrogen bond donor (the -OH group) is involved in an intramolecular interaction, weaker C-H···O and potential halogen bonds become crucial in dictating the three-dimensional crystal packing.

Halogen Bonding: The fluorine atoms in this compound can potentially participate in halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile. While fluorine is the least polarizable halogen and typically forms weaker halogen bonds, interactions of the C-F···O or C-F···π type can still occur. The likelihood and strength of such bonds are influenced by the electronic environment. The presence of two fluorine atoms could create a local electrostatic environment conducive to such interactions with electron-rich regions of adjacent molecules, such as the carbonyl oxygen or the aromatic ring. Studies on other halogenated compounds have highlighted the role of C-Halogen···O and C-Halogen···π interactions in directing crystal packing. ambeed.com

Advanced Chiroptical Spectroscopy (if applicable for enantiomers/conformers)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. This compound is an achiral molecule as it possesses a plane of symmetry and does not have any stereogenic centers. Furthermore, while different conformations exist, the rotational barrier around the C(aryl)-C(acetyl) bond is too low to allow for the isolation of stable atropisomers at room temperature. Therefore, the molecule is not optically active, and chiroptical spectroscopy is not applicable.

Theoretical and Computational Studies of 1 4,5 Difluoro 2 Hydroxyphenyl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of a compound at the electronic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure AnalysisDensity Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules.mdpi.comFor 1-(4,5-Difluoro-2-hydroxyphenyl)ethanone, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), would be performed to find the molecule's lowest energy conformation.nih.govresearchgate.net

The geometry optimization process computationally determines the most stable three-dimensional arrangement of the atoms by minimizing the total energy of the molecule. This yields key structural parameters. Although specific data for the title compound is unavailable, a study on a similar molecule, 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, demonstrated good agreement between DFT-calculated parameters and those determined experimentally via X-ray diffraction. nih.gov For this compound, one would expect the planar phenyl ring to be substituted with the acetyl and hydroxyl groups, with the fluorine atoms at positions 4 and 5. An intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen is highly probable, a common feature in 2'-hydroxyacetophenones that stabilizes the conformation. nih.govresearchgate.net

Table 5.1.1: Representative Theoretical Geometrical Parameters (Illustrative) This table is illustrative and based on general values for similar structures, as specific data for this compound was not found.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C=O | ~1.23 | - |

| C-C (ring) | ~1.39 - 1.41 | ~118 - 121 |

| C-F | ~1.35 | - |

| O-H | ~0.96 | - |

| C-C-O (carbonyl) | - | ~120 |

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)DFT and ab initio methods are powerful tools for predicting spectroscopic data.researchgate.netnanobioletters.com

Vibrational Frequencies (IR/Raman): Theoretical calculations can compute the vibrational modes of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. researchgate.net For this compound, key predicted frequencies would include the O-H stretching vibration (typically broad and shifted to lower frequency due to hydrogen bonding), the C=O stretching of the ketone, C-F stretching modes, and various aromatic C-C and C-H stretching and bending vibrations. Comparing calculated frequencies with experimental spectra helps confirm the molecular structure and assign spectral bands. nih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.net For the title compound, calculations would predict the chemical shifts for the aromatic protons, the methyl protons of the acetyl group, and the phenolic proton. The fluorine atoms would significantly influence the ¹³C and ¹H chemical shifts of nearby nuclei through electronic effects and through-space coupling.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It is calculated from the total electron density and is mapped onto the molecular surface. The map uses a color scale to denote different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are typically associated with lone pairs on electronegative atoms and are susceptible to electrophilic attack. For this compound, the most negative potential (deepest red) would be expected around the carbonyl oxygen and, to a lesser extent, the hydroxyl oxygen. researchgate.netresearchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are typically found around hydrogen atoms, especially acidic ones, and represent sites for nucleophilic attack. The hydrogen atom of the hydroxyl group would be the most positive region (deepest blue). researchgate.net

Green/Yellow: Regions of intermediate or near-zero potential, often found over carbon skeletons.

The MEP map provides crucial insights into a molecule's reactivity, intermolecular interactions, and hydrogen bonding sites.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. A high HOMO energy indicates a greater ability to donate electrons, suggesting reactivity towards electrophiles. In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the primary electron acceptor. A low LUMO energy indicates a greater ability to accept electrons, suggesting reactivity towards nucleophiles. The LUMO is likely to be distributed over the carbonyl group and the aromatic ring.

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from FMO analysis. It represents the energy required to excite an electron from the HOMO to the LUMO. A small energy gap generally implies higher chemical reactivity, lower kinetic stability, and greater polarizability. researchgate.netnih.gov

Table 5.3: Representative FMO Parameters (Illustrative) This table is illustrative, as specific data for this compound was not found.

| Parameter | Typical Energy Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.0 to -7.0 | Electron-donating ability |

| ELUMO | -1.5 to -2.5 | Electron-accepting ability |

| ΔE (LUMO-HOMO) | ~4.0 to 5.0 | Chemical reactivity and stability |

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) is a theoretical framework used to understand and calculate the rates of chemical reactions. It postulates that for a reaction to occur, reactants must pass through a high-energy intermediate state known as the transition state or activated complex. mdpi.comresearchgate.net

Computational chemistry can be used to model a proposed reaction pathway involving this compound. For example, in a reaction like an electrophilic aromatic substitution or a nucleophilic addition to the carbonyl group, researchers would:

Model Reactants and Products: Optimize the geometries of the starting materials and the final products.

Locate the Transition State (TS): Search the potential energy surface for the saddle point that connects reactants and products. This is the highest energy point along the minimum energy reaction path. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Confirm the TS: Perform a vibrational frequency calculation on the TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculate Activation Energy: The energy difference between the transition state and the reactants gives the activation energy barrier (Ea), a key determinant of the reaction rate.

By mapping the entire reaction coordinate, a detailed energy profile can be constructed, providing mechanistic insights that are often difficult to obtain through experimental means alone.

Conformational Analysis and Intramolecular Hydrogen Bonding

The structure of this compound features a flexible acetyl group attached to a difluorinated phenol (B47542) ring. The relative orientation of the hydroxyl and acetyl groups gives rise to different conformers. A key feature of this compound is the potential for a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the carbonyl oxygen atom (C=O) of the acetyl group. This interaction plays a crucial role in determining the most stable conformation of the molecule.

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in analyzing the conformational landscape of ortho-hydroxyacetophenones. nih.gov For similar molecules, these studies have shown that the conformation allowing for the formation of an intramolecular hydrogen bond is significantly more stable than conformations where this bond is absent. nih.govruc.dk This hydrogen bond creates a pseudo-aromatic six-membered ring, which enhances the stability of the planar conformation of this part of the molecule.

The strength of this intramolecular hydrogen bond can be estimated computationally. For a range of phenolic compounds, the energy of such hydrogen bonds (EHB) has been calculated to be in the range of 8.2 to 23.6 kcal/mol for structures with resonance-assisted hydrogen bonding (RAHB). nih.gov The presence of electron-withdrawing fluorine atoms on the phenyl ring in this compound is expected to influence the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen, thereby modulating the strength of the intramolecular hydrogen bond.

Potential energy surface (PES) scans are a common computational technique to explore the conformational space. nih.gov By systematically rotating the dihedral angles of the hydroxyl and acetyl groups, the energies of different conformers can be calculated to identify the global minimum energy structure.

Table 1: Predicted Conformational Data for ortho-Hydroxyacetophenone Derivatives

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Hydrogen Bond Length (Å) |

| Planar, H-bonded | ~0° (O=C-C-O-H) | 0.00 | 1.8 - 2.0 |

| Non-H-bonded (OH rotated) | ~180° (O=C-C-O-H) | > 5 | N/A |

| Non-planar (acetyl rotated) | Varies | Varies | N/A |

Note: The data in this table is illustrative and based on typical findings for ortho-hydroxyacetophenone derivatives. Specific values for this compound would require dedicated computational analysis.

Solvation Effects and Computational Modeling

The behavior of this compound in solution is influenced by its interactions with solvent molecules. Computational models are employed to simulate these solvation effects and predict how the solvent environment affects the molecule's properties, including its conformational equilibrium and spectroscopic characteristics.

Implicit and explicit solvation models are two common approaches. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute.

Explicit solvation models involve including a discrete number of solvent molecules around the solute molecule in the calculation. This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the solute and protic solvents. However, it is computationally more demanding.

For ortho-hydroxyacetophenone derivatives, studies have shown that solvent polarity can influence the rates of nonradiative decay processes. nih.gov The photophysical properties of these compounds are sensitive to both intramolecular and intermolecular hydrogen bonding. nih.gov For instance, in protic solvents, there can be competition between the intramolecular hydrogen bond and intermolecular hydrogen bonds with the solvent molecules.

Computational modeling can help to dissect these competing interactions. By calculating the interaction energies between this compound and various solvent molecules, it is possible to predict the stability of different solvated complexes. Time-dependent DFT (TD-DFT) calculations can further be used to predict how the absorption and emission spectra of the compound might shift in different solvents, a phenomenon known as solvatochromism. mdpi.com

Table 2: Computational Methods for Studying Solvation Effects

| Computational Model | Description | Application to this compound |

| Implicit Solvation Models (e.g., PCM) | Represents the solvent as a continuous dielectric medium. | Efficiently calculates the effect of solvent polarity on conformational stability and electronic properties. |

| Explicit Solvation Models | Includes a specific number of solvent molecules in the calculation. | Allows for the detailed study of direct hydrogen bonding and other specific interactions with solvent molecules. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats the solute with quantum mechanics and the solvent with molecular mechanics. | Balances accuracy and computational cost for large solvated systems. |

| Time-Dependent DFT (TD-DFT) | Used to calculate excited state properties. | Predicts UV-Vis absorption spectra in different solvents to study solvatochromic shifts. mdpi.com |

Applications of 1 4,5 Difluoro 2 Hydroxyphenyl Ethanone in Advanced Organic Synthesis

Mechanistic Investigations Involving 1 4,5 Difluoro 2 Hydroxyphenyl Ethanone

Elucidation of Reaction Pathways using Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced with one of its isotopes. This change in rate provides insight into whether a particular bond is broken or formed in the rate-determining step of a reaction. wikipedia.orglibretexts.orgprinceton.edu The magnitude of the KIE can distinguish between primary effects, where the bond to the isotope is cleaved, and secondary effects, where the isotopic substitution is at a position not directly involved in bond breaking. wikipedia.orglibretexts.org

For 1-(4,5-Difluoro-2-hydroxyphenyl)ethanone, a KIE study could involve isotopic labeling at several key positions to probe different potential reaction mechanisms. For instance, deuteration of the methyl group of the ethanone (B97240) moiety could help elucidate the role of this group in reactions such as enolate formation or aldol-type condensations. Similarly, isotopic substitution of the phenolic hydrogen could clarify its involvement in reactions where it acts as a proton donor or influences the electronic properties of the aromatic ring through hydrogen bonding.

Hypothetical Application of KIE to a Reaction of this compound:

Consider a hypothetical base-catalyzed alkylation reaction at the carbon alpha to the carbonyl group.

| Isotopic Substitution Position | Expected Observation | Mechanistic Implication |

| Deuteration of the methyl group (CD₃) | A significant primary KIE (kH/kD > 2) | C-H bond cleavage at the methyl group is part of the rate-determining step, likely the formation of an enolate. |

| Isotopic substitution of the phenolic hydrogen (O-D) | A small or negligible KIE | The phenolic proton transfer is not involved in the rate-determining step. |

| ¹³C labeling of the carbonyl carbon | A small secondary KIE | The hybridization state of the carbonyl carbon changes during the rate-determining step. |

This table is illustrative and based on established principles of KIE. wikipedia.orglibretexts.orgprinceton.edu No experimental data for this compound is available.

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, allow for the real-time monitoring of a chemical reaction as it proceeds. This provides valuable data on the consumption of reactants, the formation of products, and the appearance and disappearance of any transient intermediate species.

Characterization of Reaction Intermediates

The direct detection and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. Techniques such as low-temperature spectroscopy, trapping experiments, and mass spectrometry can be employed to identify these often short-lived species.

In the context of this compound, potential intermediates in various reactions could include enolates, phenoxides, or addition products. For example, in a base-catalyzed reaction, the formation of a phenoxide or an enolate intermediate would be expected. Trapping this intermediate with a suitable electrophile and subsequently identifying the product would provide strong evidence for its existence. While no specific intermediates for reactions of this compound have been reported, studies on analogous acetophenones provide a basis for predicting their likely nature.

Computational Verification of Proposed Mechanisms

Computational chemistry, using methods such as Density Functional Theory (DFT), offers a powerful complementary approach to experimental studies for verifying reaction mechanisms. nih.govresearchgate.netnih.gov These methods can be used to calculate the energies of reactants, products, transition states, and intermediates, thereby mapping out the potential energy surface of a reaction. nih.gov

A computational study on a reaction of this compound would involve:

Modeling the reactants and proposing plausible reaction pathways.

Calculating the geometries and energies of all stationary points (reactants, intermediates, transition states, and products) along each pathway.

Identifying the transition state with the lowest activation energy, which corresponds to the most likely reaction mechanism.

Simulating spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of proposed intermediates for comparison with experimental data.

Such computational verification, while not a substitute for experimental evidence, can provide profound insights into the feasibility of different mechanistic possibilities and guide future experimental design.

Future Perspectives and Emerging Research Directions

Unexplored Reactivity Patterns

The reactivity of 1-(4,5-difluoro-2-hydroxyphenyl)ethanone is largely dictated by the interplay of its functional groups. While classical reactions of phenols, ketones, and fluorinated aromatic compounds are known, the specific combination within this molecule presents opportunities to explore novel chemical transformations.